Computed Lipophilicity (XLogP3-AA) of Boc-Protected 3-Fluoromethylpiperidine vs. 3-Methylpiperidine and 3-Trifluoromethylpiperidine Analogs
The computed lipophilicity of tert-butyl 3-(fluoromethyl)piperidine-1-carboxylate (XLogP3-AA = 2.2) is compared to close analogs. The non-fluorinated 3-methyl analog has a higher predicted LogP (~2.7), while the 3-trifluoromethyl analog is considerably more lipophilic (XLogP3-AA ~3.1). The monofluoromethyl derivative thus occupies an intermediate lipophilicity window, which is often correlated with improved pharmacokinetic profiles, particularly for CNS drug candidates where excessive lipophilicity leads to promiscuous binding and rapid metabolic clearance [1][2].
| Evidence Dimension | Predicted octanol-water partition coefficient (XLogP3-AA) |
|---|---|
| Target Compound Data | 2.2 (PubChem computed) |
| Comparator Or Baseline | tert-Butyl 3-methylpiperidine-1-carboxylate: ~2.7 (predicted); tert-Butyl 3-(trifluoromethyl)piperidine-1-carboxylate: ~3.1 (predicted) |
| Quantified Difference | Target compound is ~0.5 log units less lipophilic than the methyl analog and ~0.9 log units less than the trifluoromethyl analog |
| Conditions | Computed by XLogP3 3.0 algorithm as deposited in PubChem; comparator values are predicted by same method |
Why This Matters
The optimal LogP range for oral CNS drugs is typically 2–4; a value of 2.2 places the target compound near the lower end of this range, potentially offering better solubility and lower non-specific binding compared to the more lipophilic trifluoromethyl analog, which can influence procurement decisions in CNS drug discovery projects.
- [1] PubChem. (2026). Compound Summary for CID 19691274: tert-Butyl 3-(fluoromethyl)piperidine-1-carboxylate. National Center for Biotechnology Information. View Source
- [2] Wager, T. T., Hou, X., Verhoest, P. R., & Villalobos, A. (2016). Central Nervous System Multiparameter Optimization Desirability: Application in Drug Discovery. ACS Chemical Neuroscience, 7(6), 767–775. View Source
